(e,z)-2,6-Nonadienyl acetate
CAS No.: 68555-65-7
Cat. No.: VC3847091
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68555-65-7 |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | [(2E,6Z)-nona-2,6-dienyl] acetate |
| Standard InChI | InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,8-9H,3,6-7,10H2,1-2H3/b5-4-,9-8+ |
| Standard InChI Key | UHONGPVFPQQOSO-FTGFODROSA-N |
| Isomeric SMILES | CC/C=C\CC/C=C/COC(=O)C |
| SMILES | CCC=CCCC=CCOC(=O)C |
| Canonical SMILES | CCC=CCCC=CCOC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(E,Z)-2,6-Nonadienyl acetate belongs to the class of aliphatic acetate esters, with the molecular formula C₁₁H₁₈O₂ and a molar mass of 182.26 g/mol . Its IUPAC name, [(2E,6Z)-nona-2,6-dienyl] acetate, reflects the conjugated double bonds at the 2nd and 6th carbon positions, which confer distinct stereochemical and reactivity characteristics. The compound’s isomeric SMILES notation, CC/C=C\CC/C=C/COC(=O)C, highlights the trans (E) configuration at C2 and cis (Z) configuration at C6.
Physicochemical Characteristics
Key properties of (E,Z)-2,6-nonadienyl acetate include:
| Property | Value | Source Citation |
|---|---|---|
| Density (25°C) | 0.897–0.907 g/mL | |
| Boiling Point (15 mmHg) | 75°C | |
| Refractive Index (20°C) | 1.4530 | |
| Flash Point | 93°C | |
| Solubility | Insoluble in water; soluble in ethanol and fats |
The compound’s low water solubility and moderate volatility make it suitable for lipid-based formulations, while its stability under ambient conditions ensures compatibility with industrial processing .
Synthesis and Production
Industrial Synthesis Pathways
(E,Z)-2,6-Nonadienyl acetate is typically synthesized via esterification of (E,Z)-2,6-nonadien-1-ol with acetic anhydride under acidic catalysis . Large-scale production (kg to metric ton quantities) adheres to Good Manufacturing Practices (GMP) in Class 100–100,000 cleanrooms, ensuring minimal particulate contamination . High-Potency Active Pharmaceutical Ingredient (HPAPI) facilities with Occupational Exposure Limits (OEL) <1 μg/m³ are employed for pharmaceutical-grade synthesis .
Stereochemical Control
Achieving the desired E,Z configuration requires precise control over reaction parameters:
-
Catalyst: p-Toluenesulfonic acid (pTSA) for optimal yield (85–90%) .
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Purification: Fractional distillation under reduced pressure (15 mmHg) to isolate the target isomer .
Future Research Directions
Pharmaceutical Optimization
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Drug Delivery Systems: Encapsulation in lipid nanoparticles to enhance bioavailability .
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Structure-Activity Relationships (SAR): Modifying the diene geometry to improve anticancer potency .
Sustainable Production
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